4-butyl-5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-BUTYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structural features. This compound contains a triazole ring, a butyl group, and a difluoromethoxy-ethoxyphenyl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethoxy-ethoxyphenyl group. One common approach is to start with the appropriate phenyl derivative and introduce the triazole ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-BUTYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4-BUTYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and phenyl-substituted molecules, such as:
- 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
- 4-(Difluoromethoxy)benzonitrile
Uniqueness
What sets 4-BUTYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H19F2N3O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-butyl-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H19F2N3O2S/c1-3-5-8-20-13(18-19-15(20)23)10-6-7-11(22-14(16)17)12(9-10)21-4-2/h6-7,9,14H,3-5,8H2,1-2H3,(H,19,23) |
InChI Key |
LZRMNSQKMRFXJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=CC(=C(C=C2)OC(F)F)OCC |
Origin of Product |
United States |
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